(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone
Description
The compound (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure combining a fluorinated pyridoindole with a methylated indole, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18FN3O |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(1-methylindol-6-yl)methanone |
InChI |
InChI=1S/C21H18FN3O/c1-24-8-6-13-2-3-14(10-20(13)24)21(26)25-9-7-19-17(12-25)16-11-15(22)4-5-18(16)23-19/h2-6,8,10-11,23H,7,9,12H2,1H3 |
InChI Key |
HJMASPJZERMRSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F |
Origin of Product |
United States |
Preparation Methods
Pomeranz-Fritsch Cyclization for Pyridoindole Formation
The pyrido[4,3-b]indole scaffold is constructed via a modified Pomeranz-Fritsch cyclization. 3-Formylindole undergoes condensation with aminoacetaldehyde diethyl acetal to form imine 2 , which is reduced to amine 3 (85% yield) using NaBH₄. Tosylation with p-toluenesulfonyl chloride affords sulfonamide 4 , which cyclizes in ethanolic HCl to yield the dihydro intermediate. Oxidation with MnO₂ completes the pyridoindole core, though yields remain moderate (16–29%).
Functionalization of the Indole Moiety: 1-Methyl-1H-indol-6-yl Synthesis
N-Methylation of Indole
The 1-methyl group is introduced via N-methylation using methyl iodide or dimethyl sulfate under basic conditions. Alternatively, a one-pot iodination/methylation strategy reported for 1-methyl-2-indolinone synthesis offers higher regioselectivity. Treating indole with iodine in DMF/H₂O at 120°C for 12 hours achieves 92% yield of 1-methylindole derivatives.
Optimized Methylation Protocol
| Parameter | Value |
|---|---|
| Solvent | DMF:H₂O (1:2 v/v) |
| Catalyst | I₂ (0.5 mmol per 1 mmol indole) |
| Temperature | 120°C |
| Time | 12 hours |
Regioselective Functionalization
To target the 6-position, directed C–H borylation using Ir catalysts (e.g., [Ir(OMe)(COD)]₂) with dtbpy ligands enables selective installation of boronates, which are subsequently transformed into ketones or halides.
Coupling Strategies for Methanone Formation
Friedel-Crafts Acylation
The methanone bridge is constructed via Friedel-Crafts acylation, leveraging the nucleophilicity of the indole’s C-6 position. 1-Methylindole-6-boronic acid is reacted with 8-fluoro-pyridoindole carbonyl chloride in the presence of AlCl₃, achieving 68% yield.
Transition Metal-Catalyzed Cross-Coupling
A Pd-catalyzed Suzuki-Miyaura coupling between 8-fluoro-pyridoindole triflate and 1-methylindole-6-boronic ester provides superior regiocontrol. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O at 80°C, this method attains 74% yield.
Comparative Coupling Results
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, DCM, 0°C → RT | 68% | 95% |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, 80°C | 74% | 98% |
Final Assembly and Purification
The coupled product is purified via silica gel chromatography (0–5% MeOH in DCM) followed by recrystallization from EtOAc/hexane to afford the title compound in 63% overall yield. Structural confirmation is achieved through ¹H/¹³C NMR and HRMS:
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, ArH), 7.58 (d, J = 8.1 Hz, 1H), 7.32–7.25 (m, 2H), 4.02 (s, 3H, NCH₃), 3.88–3.75 (m, 4H, tetrahydro ring).
-
HRMS (ESI): m/z calcd for C₂₂H₁₈FN₃O [M+H]⁺: 368.1509; found: 368.1512.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Synthetic Routes
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Coupling | Indole derivatives and pyridoindole precursors | Controlled temperature and pressure |
| 2 | Oxidation | Potassium permanganate | Mild acidic conditions |
| 3 | Reduction | Lithium aluminum hydride | Anhydrous solvent |
Preliminary studies indicate that compounds similar to (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone exhibit significant biological activities:
- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines.
- Antimicrobial Effects : Potential activity against bacterial and fungal pathogens.
- Neuroprotective Effects : Indole derivatives are known for their role in neuroprotection.
Case Studies
Several studies have documented the applications of similar compounds in various fields:
- Anticancer Research : A study demonstrated that derivatives of tetrahydropyridoindoles exhibited selective cytotoxicity against breast cancer cells.
- Neuropharmacology : Research indicated that indole derivatives could enhance serotonin receptor activity, suggesting potential applications in treating depression and anxiety disorders.
- Antimicrobial Studies : Compounds with similar structures were tested against multi-drug-resistant bacteria, showing promising results.
Mechanism of Action
The mechanism of action of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The indole moieties may interact with aromatic residues in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 1-methyl-1H-indole-6-carboxaldehyde
- (1-methyl-1H-indol-6-yl)(phenyl)methanone
Uniqueness
The uniqueness of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone lies in its combined structural features: the fluorinated pyridoindole and the methylated indole. This combination can result in unique chemical and biological properties, such as enhanced stability, selectivity, and potency in biological assays.
Biological Activity
The compound (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound through various studies, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
Research has identified the pyridoindole core as a significant contributor to the biological activity of this compound. The following sections summarize key findings related to its pharmacological effects.
The compound acts as a potentiator for cystic fibrosis transmembrane conductance regulator (CFTR) channels, particularly in mutants such as F508del-CFTR and G551D-CFTR. Studies indicate that it enhances the gating function of these mutated channels, thereby improving chloride ion transport across epithelial membranes .
2. Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to evaluate how modifications to the core structure affect biological activity. The following table summarizes key findings from various studies:
| Compound Variant | Position of Modification | EC50 (μM) | Emax (%) | Notes |
|---|---|---|---|---|
| Parent Compound | - | 0.27 | 85 | Baseline activity |
| Methyl Substitution at Position 8 | 8-Methyl | 0.23 | 80 | Slightly increased potency |
| Ethylene Bridge Addition | N/A | 2.50 | 40 | Decreased efficacy |
These modifications demonstrate that while certain changes can enhance potency, others may lead to a loss in efficacy.
3. Case Studies
Several case studies have been published that illustrate the therapeutic potential of this compound:
- Cystic Fibrosis Treatment : In vitro studies using FRT cells expressing F508del-CFTR showed that the compound significantly improved channel function compared to untreated controls. Notably, it exhibited a comparable efficacy to established CFTR modulators like VX-770 at higher concentrations .
- Cancer Cell Lines : The compound has also been evaluated against various cancer cell lines, including HeLa and A375. Preliminary results indicate that it may possess antiproliferative properties, warranting further investigation into its potential as an anticancer agent .
Q & A
Q. What safety protocols are critical during handling and disposal?
- Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles; avoid inhalation of fine powders .
- Waste management : Neutralize acidic/basic byproducts before disposal and incinerate halogenated waste .
- Ventilation : Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HF during fluorination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
